N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide
Description
N'-(3-Chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a synthetic organic compound characterized by a central ethanediamide (oxalamide) backbone. Its structure features a 3-chloro-4-fluorophenyl group and a tetrahydropyran (oxane) ring substituted with a thiophene moiety at the 4-position. The chloro-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene-oxane substituent may influence conformational rigidity and electronic properties .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-9-13(1-2-15(14)20)22-17(24)16(23)21-11-18(4-6-25-7-5-18)12-3-8-26-10-12/h1-3,8-10H,4-7,11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOWLPHLLFMZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-(3-chloro-4-fluorophenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a. N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide ()
- Structural Differences: Replaces the thiophene-oxane group with a dimethylamino-indole-ethyl substituent.
- This derivative may exhibit stronger receptor-binding affinity in neurological targets compared to the thiophene-oxane variant .
b. N-(3-Chloro-4-fluorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide ()
- Structural Differences: Substitutes the ethanediamide backbone with a cyclopropanecarboxamide and tetrahydrofuranone ring.
- This compound is registered as a pesticide (cyprofuram), suggesting agrochemical utility for the target compound .
Ethanediamide Derivatives with Heterocyclic Substituents
a. N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Structural Differences : Uses a pyridine-thioacetamide core instead of ethanediamide, with styryl groups for extended conjugation.
- Functional Implications : The pyridine-thioether linkage may enhance UV absorption, making it suitable for optoelectronic applications. However, the ethanediamide derivative’s hydrogen-bonding capacity could favor biological interactions .
b. N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide ()
- Structural Differences : Contains a benzamide backbone with a trifluoromethyl group and isopropoxy substituent.
- Functional Implications: The trifluoromethyl group improves resistance to enzymatic hydrolysis, a feature absent in the target compound.
Pharmacokinetic and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
